7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Description
7,7-Dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a norbornane-like core structure. Its molecular framework includes a bicyclo[2.2.1]heptane backbone substituted with two ketone groups (2,3-dioxo), two methyl groups at the 7-position, and a phenylcarboxamide moiety at the 1-position. This compound is structurally related to camphorquinone derivatives, which are known for their applications in photopolymerization and biomedical materials .
Key synthetic routes involve the modification of bicyclic ketones via carboxylation and subsequent amidation. For example, carboxylated analogs like 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (CQCOOH) are synthesized by oxidizing camphor derivatives, with yields influenced by refluxing time and reactant molar ratios (e.g., ketopinic acid and selenous acid) .
Properties
IUPAC Name |
7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-15(2)11-8-9-16(15,13(19)12(11)18)14(20)17-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNPGGNYBCWCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps include the introduction of the phenyl group and the formation of the carboxamide moiety through amidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved can vary depending on the application but often include binding to active sites, inducing conformational changes, or modulating biochemical reactions.
Comparison with Similar Compounds
The following analysis compares 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide with structurally related bicyclo[2.2.1]heptane derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Variations
Table 1: Substituent Comparison of Bicyclo[2.2.1]heptane Carboxamides
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and difluorophenyl substituents in analogs enhance metabolic stability and binding affinity in enzyme inhibition assays compared to the parent phenyl group.
- Water Solubility : Carboxylated derivatives (e.g., CQCOOH, a carboxylic acid analog) exhibit higher aqueous solubility (~15 mg/mL) than carboxamides due to ionizable groups, making them suitable for biomedical hydrogels .
- Pharmacological Potential: Bromination and quinolinyl substitution (as in ) introduce steric bulk and halogen bonding motifs, which are hypothesized to improve anticancer activity.
Physicochemical Properties
Table 2: Physicochemical Data
Trends :
- Lipophilicity : The parent compound’s LogP (2.8) increases with halogenation (e.g., Br in : LogP 4.5), favoring membrane permeability but reducing solubility.
- Synthesis Challenges: Brominated and quinolinyl-substituted derivatives show lower yields (40–45%) due to steric hindrance during amidation .
Functional and Pharmacological Comparisons
- Photoinitiation Efficiency: The parent compound’s 2,3-dioxo group enables UV absorption similar to camphorquinone, but its carboxamide derivative requires co-initiators for polymerization, unlike the carboxylated analog (CQCOOH), which acts independently .
- Enzyme Inhibition : The CF₃-substituted analog demonstrates stronger inhibition of nitric oxide synthase (IC₅₀ = 0.8 µM) compared to the difluorophenyl variant (IC₅₀ = 2.3 µM), attributed to enhanced electron-withdrawing effects.
Biological Activity
7,7-Dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique bicyclic structure and functional groups suggest various biological activities, making it a subject of interest in pharmacological research.
Synthesis Methods
The synthesis of this compound typically involves several methods, including cyclization reactions facilitated by Lewis acids. Precursors derived from camphor or other bicyclic frameworks are commonly used in its production.
Biological Activity
Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that modifications in the bicyclic structure can significantly influence biological activity, potentially leading to applications as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression, similar to findings with related compounds targeting NEK kinases (NEK6, NEK7) which are overexpressed in various cancers .
Case Studies
- In Vitro Cytotoxicity Assays : A study evaluated the inhibitory potential of related compounds against cancer cell lines (e.g., MCF-7 and HeLa). Results indicated strong growth inhibitory values for compounds similar to this compound, suggesting its potential as an effective anticancer agent .
- Molecular Docking Studies : Computational approaches have been employed to predict the reactivity profile of similar compounds against target proteins involved in cancer pathways. These studies revealed promising interactions with proteins such as TP53 and NF-kappa-B, indicating potential therapeutic applications .
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for 7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide?
The compound can be synthesized via carboxamide coupling reactions. A validated method involves reacting a bicyclo[2.2.1]heptane carbonyl chloride derivative (e.g., (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride) with an aromatic amine (e.g., aniline) under Schotten-Baumann conditions. Key steps include:
- Reagent choice : Use anhydrous dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts.
- Reaction monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) or FT-IR to confirm carboxamide formation (disappearance of carbonyl chloride peak at ~1800 cm⁻¹ and emergence of amide C=O at ~1650 cm⁻¹) .
Q. How can the bicyclo[2.2.1]heptane framework be structurally characterized?
Structural elucidation relies on NMR and X-ray crystallography :
- ¹H/¹³C NMR : The bicyclic framework shows distinct signals for bridgehead carbons (e.g., C1 and C4 in bicyclo[2.2.1] systems) at δ 35–45 ppm (¹³C). Methyl groups at C7 appear as singlets (~δ 1.2–1.5 ppm in ¹H).
- X-ray crystallography : Resolves stereochemistry; for example, the (1S,4R) configuration was confirmed for a derivative via hydrogen bonding between the carboxamide and hydroxy groups .
Q. What safety precautions are critical during handling?
- Hazard mitigation : Avoid ignition sources (P210) and ensure proper ventilation due to potential dust formation.
- First aid : For skin contact, wash immediately with water (P101). Use PPE (gloves, lab coat) during synthesis .
Advanced Research Questions
Q. How do substituent variations on the bicyclo[2.2.1]heptane core influence biological activity?
Substituents alter lipophilicity and hydrogen-bonding capacity, impacting target interactions. For example:
Methodological note : Use comparative docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins .
Q. How can conflicting solubility or stability data be resolved in bicyclo[2.2.1]heptane derivatives?
Contradictions often arise from purity differences or polymorphism . To address this:
Q. What advanced analytical methods are suitable for quantifying degradation products?
Q. How can reaction kinetics for bicyclo[2.2.1]heptane functionalization be optimized?
- DOE approach : Use a central composite design to optimize variables (temperature, catalyst loading, solvent polarity). For example, increasing temperature from 25°C to 50°C accelerates amide coupling but may promote side reactions.
- In situ monitoring : Employ ReactIR to track carbonyl chloride consumption in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
